An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS No. 38401-67-1)
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS No. 38401-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring system linked to a methoxyphenyl group and functionalized with a reactive carbaldehyde moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of the electron-rich thiophene and methoxy-activated phenyl rings, coupled with the electrophilic aldehyde, provides multiple sites for chemical modification, enabling the construction of novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific literature.
Chemical Abstracts Service (CAS) Number: 38401-67-1[1][2][3][4][5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂S | [1][2][3] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | White to pale brown solid (crystals or crystalline powder) | [1] |
| Melting Point | Not explicitly found in search results | |
| Boiling Point | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results | |
| Purity (typical) | ≥95% | [1] |
Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be approached through several strategic pathways. The most common and efficient methods involve the formation of the biaryl C-C bond between the thiophene and phenyl rings, followed by or preceded by the introduction of the formyl group. Two prominent and well-established methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7][8] In the context of synthesizing the target molecule, this reaction typically involves the palladium-catalyzed coupling of a thiophene derivative with a phenylboronic acid derivative. A logical and commonly employed route is the reaction of 5-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its efficiency in catalyzing the cross-coupling of aryl halides with boronic acids.[4] The palladium cycles between its Pd(0) and Pd(II) oxidation states to facilitate the reaction.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[7][8]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution is typically used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.[5]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde as a solid.
Diagram of Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura cross-coupling.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] For the synthesis of the target molecule, this would involve the formylation of 2-(4-methoxyphenyl)thiophene.
Causality of Experimental Choices:
-
Substrate: 2-(4-Methoxyphenyl)thiophene is the required starting material, as the Vilsmeier-Haack reaction will introduce the formyl group onto the thiophene ring. The electron-donating nature of the 4-methoxyphenyl group activates the thiophene ring towards electrophilic substitution, directing the formylation to the C5 position.
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective choice for generating the electrophilic chloromethyliminium salt (Vilsmeier reagent) in situ.[10]
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then warmed to a higher temperature to drive the reaction to completion.
-
Hydrolysis: The initial product of the electrophilic substitution is an iminium salt, which is then hydrolyzed with water or an aqueous base to yield the final aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place N,N-dimethylformamide (DMF) (excess) and cool to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for a period to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.
Diagram of Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Vilsmeier-Haack formylation.
Spectroscopic Data
While a comprehensive, published spectrum for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde was not found in the search results, representative data for closely related structures can provide an indication of the expected spectral features. For instance, the ¹H NMR spectrum of a similar aryl-substituted thiophene-2-carbaldehyde would be expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), as well as doublets for the thiophene protons and signals corresponding to the protons of the methoxyphenyl group. Similarly, the ¹³C NMR spectrum would display a signal for the carbonyl carbon at around 180-190 ppm, in addition to the aromatic and methoxy carbon signals. Researchers are advised to obtain and interpret their own analytical data for confirmation of structure and purity.
Applications in Research and Development
Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[13][14][15][16] 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, as a key intermediate, serves as a valuable starting point for the synthesis of a variety of functional molecules.
Medicinal Chemistry and Drug Discovery
The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[13] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[13][14] The aldehyde functionality of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a versatile handle for further chemical transformations, such as:
-
Reductive amination to synthesize various amine derivatives.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems (e.g., hydrazones, oximes, pyrazoles).
These transformations allow for the generation of libraries of novel compounds for biological screening. The 4-methoxyphenyl substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecules, potentially enhancing their bioactivity and selectivity for specific biological targets.[17] For instance, derivatives of this compound could be explored as potential inhibitors of enzymes or as ligands for receptors implicated in various diseases.
Diagram of Potential Drug Discovery Pathway
Caption: Potential applications of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde in a drug discovery workflow.
Materials Science
Thiophene-based polymers and small molecules are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[15][16] The π-conjugated system of the thiophene ring facilitates charge transport, and the properties of these materials can be fine-tuned by chemical modification. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be used to synthesize larger conjugated systems through reactions at the aldehyde group. For example, Knoevenagel condensation with active methylene compounds can extend the π-system, leading to materials with interesting photophysical and electronic properties. The methoxy group can also influence the solid-state packing and electronic properties of the resulting materials.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. While a specific, detailed safety data sheet (SDS) for this compound was not found in the search results, general safety guidelines for similar aromatic aldehydes should be followed. It is recommended to consult the SDS for thiophene-2-carboxaldehyde as a reference.[18][19][20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through established synthetic methodologies such as the Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the creation of novel compounds with potentially interesting biological and physical properties. As research in these fields continues to advance, the utility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde as a key building block is likely to expand further.
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MySkinRecipes. (n.d.). Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. Retrieved from [Link]
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mzCloud. (2019). 5 4 Methoxyphenyl thiophene 2 carbaldehyde 2 2 4 dichloro 6 trifluoromethyl phenyl hydrazone. Retrieved from [Link]
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Georganics. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Coupling Reaction procedure. Retrieved from [Link]
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